molecular formula C23H27NO6 B14886215 N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine

N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine

Cat. No.: B14886215
M. Wt: 413.5 g/mol
InChI Key: LQAGGMRIHPDTGX-INIZCTEOSA-N
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Description

(2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine is a complex organic compound with a unique structure that combines a furochromenone moiety with an L-leucine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine typically involves multiple steps, starting from readily available precursors

    Formation of the Furochromenone Core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromenone ring system.

    Introduction of the Acetyl Group: The furochromenone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with L-Leucine: The final step involves the coupling of the acetylated furochromenone with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar furochromenone core, such as coumarins, share some structural features with (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine.

    Flavonoids: These compounds also contain a chromenone moiety and exhibit similar chemical properties.

    Amino Acid Derivatives: Compounds that combine amino acids with other functional groups, similar to the L-leucine residue in (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine.

Uniqueness

What sets (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine apart is its unique combination of a furochromenone core with an L-leucine residue. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C23H27NO6/c1-10(2)7-16(22(26)27)24-18(25)9-15-13(5)20-17(30-23(15)28)8-11(3)19-12(4)14(6)29-21(19)20/h8,10,16H,7,9H2,1-6H3,(H,24,25)(H,26,27)/t16-/m0/s1

InChI Key

LQAGGMRIHPDTGX-INIZCTEOSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N[C@@H](CC(C)C)C(=O)O)C)C3=C1C(=C(O3)C)C

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC(CC(C)C)C(=O)O)C)C3=C1C(=C(O3)C)C

Origin of Product

United States

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